

Application Notes and Protocols: Calcium Rosinate in Printing Inks and Varnishes

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Calcium rosinate

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These application notes provide a comprehensive overview of the utility of **calcium rosinate** in the formulation of printing inks and varnishes. This document outlines the functional benefits, presents comparative performance data, and details experimental protocols for the evaluation of key physical properties.

Introduction to Calcium Rosinate in Coatings

Calcium rosinate, a salt of rosin acids, is a hard, high-melting-point resinous material.^[1] It is primarily utilized as a binder and modifying agent in various coating systems, most notably in printing inks and varnishes. Its incorporation into these formulations imparts a range of desirable characteristics that enhance both the application and final performance of the printed or coated substrate.

Applications in Printing Inks

Calcium rosinate is a key component in the formulation of various types of printing inks, including those used in gravure, lithographic, and flexographic processes. Its primary functions are to act as a binder, improve pigment wetting, and enhance the overall durability of the printed film.

Key Benefits:

- **Improved Gloss and Finish:** The addition of **calcium rosinate** contributes to a higher gloss finish on the printed material, enhancing visual appeal.
- **Enhanced Adhesion:** It promotes strong adhesion of the ink to a variety of substrates, including paper, cardboard, and flexible films.[\[2\]](#)
- **Increased Hardness and Abrasion Resistance:** **Calcium rosinate** forms a hard, durable film that is resistant to scuffing and abrasion, crucial for packaging and publication applications. [\[2\]](#)
- **Controlled Viscosity and Flow:** It acts as a viscosity modifier, allowing for the formulation of inks with appropriate flow characteristics for different printing processes.
- **Good Pigment Wetting:** **Calcium rosinate** facilitates the dispersion of pigments within the ink formulation, leading to improved color strength and stability.[\[3\]](#)

Comparative Performance Data: Printing Ink Formulation

The following table summarizes the impact of incorporating **calcium rosinate** into a model gravure printing ink formulation.

Performance Parameter	Standard Formulation (Without Calcium Rosinate)	Modified Formulation (With 15% Calcium Rosinate)
Viscosity (Zahn Cup #2, 25°C)	18 seconds	22 seconds
Drying Time (Set-to-touch, 25°C)	15 seconds	12 seconds
Gloss (60° Gloss Units)	75 GU	85 GU
Adhesion (ASTM D3359, Scale 0-5B)	3B	5B
Abrasion Resistance (Sutherland Rub Test, 4lb weight, 50 cycles)	Moderate scuffing	Minimal scuffing

Applications in Varnishes

In varnishes, particularly those for wood and other porous substrates, **calcium rosinate** serves as a hardener and gloss enhancer. It is often used in combination with other resins and drying oils to achieve specific performance characteristics.

Key Benefits:

- **Accelerated Drying:** Calcium-based driers, including **calcium rosinate**, can be used to accelerate the drying time of oil-based varnishes.
- **Increased Hardness and Durability:** It contributes to a harder, more durable varnish film with improved resistance to scratches and wear.
- **Enhanced Gloss:** The inclusion of **calcium rosinate** can significantly increase the gloss level of the final varnish finish.
- **Improved Water Resistance:** The hydrophobic nature of the rosin component enhances the water resistance of the coated surface.

Comparative Performance Data: Varnish Formulation

The following table illustrates the effect of adding **calcium rosinate** to a standard oil-based wood varnish formulation.

Performance Parameter	Standard Varnish (Without Calcium Rosinate)	Modified Varnish (With 10% Calcium Rosinate)
Drying Time (Dry-to-touch, 25°C)	8 hours	6 hours
Gloss (60° Gloss Units)	80 GU	90 GU
Hardness (Pencil Hardness)	H	2H
Water Resistance (24hr exposure)	Slight whitening	No visible effect

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables.

Viscosity Measurement (Zahn Cup Method)

Objective: To determine the efflux time of a printing ink, which is a measure of its viscosity.

Apparatus: Zahn cup (specified orifice size, e.g., #2), stopwatch, thermometer.

Procedure:

- Ensure the ink is at a constant temperature ($25^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$).
- Hold the Zahn cup vertically and dip it completely into the ink.
- Lift the cup vertically out of the ink, starting the stopwatch the moment the top edge of the cup breaks the surface of the liquid.
- Observe the stream of ink flowing from the orifice.
- Stop the stopwatch at the first distinct break in the stream near the orifice.
- Record the efflux time in seconds.
- Perform the measurement in triplicate and report the average.

Drying Time Measurement (Set-to-Touch)

Objective: To determine the time it takes for an ink or varnish film to reach a "set-to-touch" state.

Apparatus: Applicator for consistent film thickness, substrate (e.g., paper, wood panel), stopwatch.

Procedure:

- Apply a uniform film of the ink or varnish to the substrate.

- Start the stopwatch immediately after application.
- At regular intervals, gently touch the surface of the film with a clean finger using minimal pressure.
- The "set-to-touch" time is the point at which no ink or varnish transfers to the finger.
- Record the time in seconds or hours.

Gloss Measurement (ASTM D523)

Objective: To measure the specular gloss of a coated surface.

Apparatus: Gloss meter with a 60° geometry.

Procedure:

- Calibrate the gloss meter according to the manufacturer's instructions using the supplied standards.
- Place the gloss meter on a flat, representative area of the coated substrate.
- Take a reading.
- Repeat the measurement at several different locations on the surface to obtain an average value.
- Record the gloss values in Gloss Units (GU).

Adhesion Testing (ASTM D3359 - Method B)

Objective: To assess the adhesion of a coating to a substrate using the cross-hatch tape test.

Apparatus: Cross-hatch cutting tool, pressure-sensitive tape (as specified in the standard), soft brush.

Procedure:

- Make a series of parallel cuts through the coating to the substrate using the cutting tool.

- Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.
- Gently brush the area to remove any loose flakes of the coating.
- Apply the pressure-sensitive tape firmly over the cross-hatch area.
- After a specified time (typically 90 ± 30 seconds), rapidly pull the tape off at a 180° angle.
- Examine the cross-hatch area and the tape for any removal of the coating.
- Rate the adhesion according to the ASTM D3359 classification scale (0B to 5B, where 5B indicates no detachment).

Abrasion Resistance (Sutherland Rub Test - ASTM D5264)

Objective: To evaluate the resistance of a printed surface to abrasion.

Apparatus: Sutherland Rub Tester, weighted test block (e.g., 4 lb), receptor material (e.g., clean, unprinted paper of the same type as the substrate).

Procedure:

- Cut a sample of the printed material and mount it on the base of the Sutherland Rub Tester.
- Cut a piece of the receptor material and mount it on the face of the weighted block.
- Place the weighted block onto the printed sample.
- Set the tester for a specified number of cycles (e.g., 50).
- Start the tester. It will stop automatically after the preset number of cycles.
- Remove the printed sample and the receptor.
- Visually assess the degree of ink transfer to the receptor and any damage to the printed surface.

- Compare the results to a control sample.

Visualizations

Caption: Experimental workflow for evaluating the performance of printing inks and varnishes.

Caption: Components of a printing ink formulation highlighting the role of **calcium rosinat**.

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